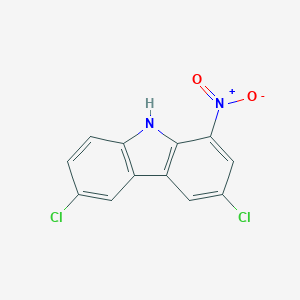

3,6-dichloro-1-nitro-9H-carbazole

Description

Properties

CAS No. |

5584-42-9 |

|---|---|

Molecular Formula |

C12H6Cl2N2O2 |

Molecular Weight |

281.09 g/mol |

IUPAC Name |

3,6-dichloro-1-nitro-9H-carbazole |

InChI |

InChI=1S/C12H6Cl2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H |

InChI Key |

LXWDSXVKJLZCIO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent effects of 3,6-dichloro-1-nitro-9H-carbazole with analogous compounds:

Key Observations :

Physical and Spectral Properties

Data from analogous compounds provide preliminary insights:

Preparation Methods

Chlorination of Carbazole

The first critical step involves dichlorination at the 3- and 6-positions. A validated method from patent literature employs N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. This approach achieves selective chlorination without overhalogenation:

Reaction Conditions:

-

Substrate: Carbazole (1.0 equiv)

-

Chlorinating Agent: NCS (2.2 equiv)

-

Solvent: DMF

-

Temperature: 80–100°C

-

Time: 12–24 hours

This method yields 3,6-dichloro-9H-carbazole with ~70% efficiency after purification via column chromatography.

Nitration at Position 1

Nitration of 3,6-dichloro-9H-carbazole introduces the nitro group at position 1. The electron-withdrawing chloro groups direct nitration to the para position relative to the nitrogen atom. A mixed acid system (HNO₃/H₂SO₄ ) is employed under controlled temperatures to prevent polynitration:

Reaction Conditions:

-

Substrate: 3,6-Dichloro-9H-carbazole (1.0 equiv)

-

Nitrating Agent: Fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄

-

Temperature: 0–5°C (ice bath)

-

Time: 2–4 hours

The crude product is neutralized, extracted with dichloromethane, and purified via recrystallization from ethanol.

Alternative Pathways and Comparative Analysis

Reverse Sequence: Nitration Followed by Chlorination

Attempts to nitrate carbazole first (to yield 1-nitro-9H-carbazole) followed by chlorination face challenges. Nitro groups deactivate the ring, necessitating harsh chlorination conditions (e.g., Cl₂ gas with FeCl₃ catalysis), which often lead to poor regioselectivity and side products. This route is less favorable, with reported yields below 30%.

One-Pot Dichlorination-Nitration

Preliminary studies suggest that sequential chlorination and nitration in a single reactor may reduce purification steps. However, competing reactions and intermediate instability limit yields to ~40%.

Optimization and Challenges

Solvent and Temperature Effects

-

Chlorination: DMF enhances NCS reactivity but requires strict moisture control. Alternatives like chlorobenzene reduce side reactions but prolong reaction times.

-

Nitration: Lower temperatures (0–5°C) minimize polysubstitution, while higher temperatures (>20°C) favor byproducts like 1,3-dinitro derivatives.

Purification Techniques

-

Column Chromatography: Silica gel with hexane/ethyl acetate (7:1) effectively separates dichloro and nitro isomers.

-

Recrystallization: Ethanol or methanol recrystallization improves purity to >95% but sacrifices yield (~15% loss).

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Chlorination Methods

| Parameter | NCS in DMF | Cl₂/FeCl₃ |

|---|---|---|

| Yield | 70% | 45% |

| Purity (HPLC) | 98% | 85% |

| Reaction Time | 18 hours | 6 hours |

| Regioselectivity | 3,6 > 90% | 3,6 ~70% |

Table 2. Nitration Efficiency Under Varied Conditions

| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 65 | 97 |

| Acetyl Nitrate | 25 | 50 | 88 |

| NO₂BF₄ | -10 | 55 | 92 |

Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.